molecular formula C8H10F2O2 B2840789 Methyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate CAS No. 2243507-77-7

Methyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate

Cat. No.: B2840789
CAS No.: 2243507-77-7
M. Wt: 176.163
InChI Key: ZKMASTQEHGZOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate is a useful research compound. Its molecular formula is C8H10F2O2 and its molecular weight is 176.163. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Synthesis Techniques

Methyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate plays a significant role in synthetic chemistry due to its unique structural and chemical properties. Researchers have explored its reactivity, particularly focusing on the competition between ester and formyl groups, which control the torquoselectivity in cyclobutene electrocyclic reactions. Such studies underscore the potential of this compound in synthesizing complex molecular structures. Niwayama and Houk (1992) confirmed theoretical predictions by demonstrating the thermolysis of methyl 3-formylcyclobutene-3-carboxylate, leading to methyl (2H)-pyrane-5-carboxylate via electrocyclization of the formyl-in, ester-out product of ring opening (Niwayama & Houk, 1992).

Fluorinated Analogues and Their Synthesis

The synthesis of fluorinated analogues of 1-aminocyclobutane-1-carboxylate, such as 1-amino-3,3-difluorocyclobutanecarboxylic acid, from acetone showcases the adaptability and importance of this compound in medicinal chemistry and drug discovery. The key step involves transforming a ketone group into the CF2-group using morpholino-sulphur trifluoride, highlighting the compound’s utility in creating biologically relevant molecules (Mykhailiuk, Radchenko, & Komarov, 2010).

gem-Difluorocyclobutane Core in Medicinal Chemistry

The geminal difluorocyclobutane core is a valuable structural element in medicinal chemistry, and strategies for synthesizing gem-difluorocyclobutanes, particularly the 2-substituted cases, are critical. Lin et al. (2021) reported a migratory gem-difluorination of aryl-substituted methylenecycloproanes for the synthesis of 2-arylsubstituted gem-difluorocyclobutanes, using commercially available Selectfluor and Py·HF as the fluorine sources. This protocol proceeds via a Wagner-Meerwein rearrangement with mild reaction conditions, showcasing the compound’s potential as a versatile building block for synthesizing biologically active molecules (Lin et al., 2021).

Imaging and Diagnostic Applications

In the realm of medical imaging and diagnostics, fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, was synthesized for positron emission tomography (PET). This innovation represents a significant advance in the diagnostic imaging of tumors, providing high specificity and enhancing the clarity of PET scans. The synthesis and application of FACBC illustrate the critical role of this compound derivatives in developing new, more effective diagnostic tools (Shoup & Goodman, 1999).

Properties

IUPAC Name

methyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c1-5-3-8(4-5,6(9)10)7(11)12-2/h6H,1,3-4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMASTQEHGZOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(=C)C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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